2-(Methylsulfanyl)quinoline-3-carbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

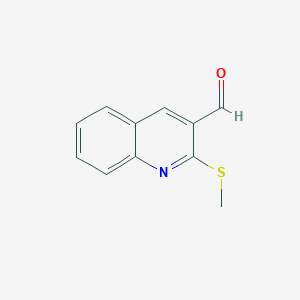

2-(Methylsulfanyl)quinoline-3-carbaldehyde is an organic compound with the molecular formula C11H9NOS. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a methylsulfanyl group at the second position and an aldehyde group at the third position of the quinoline ring. It is used in various chemical reactions and has applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloroquinoline with sodium methylthiolate to introduce the methylsulfanyl group, followed by formylation to introduce the aldehyde group .

Industrial Production Methods: Industrial production of 2-(Methylsulfanyl)quinoline-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline are often used to facilitate the reactions .

化学反应分析

Nucleophilic Substitution at the 2-Position

The methylsulfanyl group at position 2 undergoes substitution reactions with amines, thiols, and other nucleophiles. For example:

-

Reaction with thiomorpholine in ethanol containing anhydrous K₂CO₃ under microwave irradiation yields 2-thiomorpholino-quinoline-3-carbaldehyde (62a–j) with moderate to good yields (60–85%) .

-

Substitution with piperazine derivatives generates 2-(piperazin-1-yl)quinoline-3-carbaldehydes, which serve as precursors for antimicrobial agents .

Table 1: Substitution Reactions at the 2-Position

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Thiomorpholine | K₂CO₃, ethanol, MW irradiation | 2-Thiomorpholino derivatives | 60–85 | |

| Piperazine | Reflux in ethanol | 2-(Piperazin-1-yl)quinoline analogs | 70–90 |

Aldehyde Group Reactivity

The aldehyde at position 3 participates in condensation and cyclization reactions:

-

Claisen-Schmidt Condensation : Reacts with acetophenones to form α,β-unsaturated ketones (e.g., 62a–j) .

-

Multicomponent Reactions (MCRs) : Combines with malononitrile and acetylenecarboxylates to yield pyrano[2,3-b]quinoline derivatives (e.g., 100a–d) in 41–50% yields .

Table 2: Key Aldehyde-Driven Reactions

Cyclization Reactions

The aldehyde and methylsulfanyl groups facilitate fused heterocycle formation:

-

Thieno[2,3-b]quinoline Synthesis : Reaction with elemental sulfur or selenium in DMF at 120°C produces thieno- or selenopheno-quinolines (e.g., 4a–g) in 60–75% yields .

-

Domino Knoevenagel/Hetero-Diels-Alder : Forms thiopyrano[2,3-b]quinoline-3-carbaldehydes (13a,b) via thia-Michael-Aldol reactions .

Reductive Functionalization

-

Reductive Amination : Reacts with primary/secondary amines (e.g., benzylamine) in the presence of NaBH₃CN to yield 3-(aminomethyl)quinolines (e.g., 5–22) with IC₅₀ values against Pseudomonas aeruginosa ATP synthase ranging from 2.3–30 µg/mL .

-

Grignard Addition : Alkyl/aryl Grignard reagents add to the aldehyde, forming secondary alcohols (e.g., 75a,b,e) .

Cross-Coupling Reactions

The methylsulfanyl group enables palladium-catalyzed couplings:

-

Sonogashira Coupling : With terminal alkynes to generate 3-ethynylquinoline derivatives (e.g., 2c–f) in 65–72% yields .

-

Suzuki-Miyaura Coupling : With arylboronic acids to form biaryl systems .

Comparative Reactivity Insights

科学研究应用

Synthesis and Chemical Reactions

Synthesis Techniques

The synthesis of 2-(Methylsulfanyl)quinoline-3-carbaldehyde can be achieved through various methods, including Vilsmeier-Haack reactions and other electrophilic aromatic substitutions. These methods allow for the introduction of functional groups that can enhance the biological activity of the resultant compounds .

Reactivity and Functionalization

The aldehyde functional group in this compound makes it a versatile intermediate for further chemical modifications. It can undergo condensation reactions with amines to form imines or be utilized in Michael addition reactions to create more complex structures . This reactivity is critical for developing new derivatives with enhanced properties.

Material Science Applications

Dye-Sensitized Solar Cells

Research has indicated potential applications of quinoline derivatives in dye-sensitized solar cells (DSSCs). The unique electronic properties imparted by the methylsulfanyl group can improve light absorption and energy conversion efficiency . Studies have shown that incorporating such compounds into solar cell architectures can lead to better performance metrics compared to conventional dyes.

Case Studies and Research Findings

作用机制

The mechanism of action of 2-(Methylsulfanyl)quinoline-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The methylsulfanyl group may also contribute to its biological activity by interacting with specific enzymes and receptors .

相似化合物的比较

- 2-Chloroquinoline-3-carbaldehyde

- 2-Hydroxyquinoline-3-carbaldehyde

- 2-Aminoquinoline-3-carbaldehyde

Comparison: 2-(Methylsulfanyl)quinoline-3-carbaldehyde is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. Compared to 2-chloroquinoline-3-carbaldehyde, it is less reactive towards nucleophiles but may exhibit different biological activities. The presence of the methylsulfanyl group also makes it more lipophilic compared to its hydroxy and amino analogs .

生物活性

2-(Methylsulfanyl)quinoline-3-carbaldehyde is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. Quinoline derivatives are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this compound through a review of relevant literature, highlighting its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Weight : 185.25 g/mol

- IUPAC Name : this compound

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Antimicrobial Activity : Studies indicate that quinoline derivatives exhibit significant antibacterial and antifungal properties against various pathogens.

- Anticancer Properties : Preliminary research suggests that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Antimicrobial Activity

A series of studies have demonstrated the antimicrobial efficacy of this compound against several bacterial strains:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 12 | 64 µg/mL |

These results suggest that the compound possesses promising antibacterial and antifungal properties, warranting further investigation into its mechanism of action.

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

The compound exhibited significant cytotoxicity against these cell lines, suggesting its potential as an anticancer agent.

Case Studies

Recent research has highlighted the potential applications of quinoline derivatives, including this compound. One notable study focused on its use as a lead compound in developing new antibiotics targeting multidrug-resistant bacteria. The study found that modifications to the quinoline structure enhanced its efficacy against resistant strains while reducing toxicity in human cell lines.

属性

IUPAC Name |

2-methylsulfanylquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-14-11-9(7-13)6-8-4-2-3-5-10(8)12-11/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVCVAVEXFRUFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C=C1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。